molecular formula C19H19N3O4S B2783575 METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE CAS No. 403728-85-8

METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE

Cat. No.: B2783575
CAS No.: 403728-85-8
M. Wt: 385.44
InChI Key: NCRWMXWBYNLJSA-UHFFFAOYSA-N
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Description

METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinazoline core, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the pyridine ring, and the addition of the methoxyethyl and methylsulfanyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-(2-METHOXYETHYL)-4-OXO-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-10-9-22-17(23)15-4-3-14(18(24)26-2)11-16(15)21-19(22)27-12-13-5-7-20-8-6-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWMXWBYNLJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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